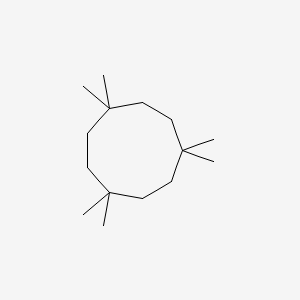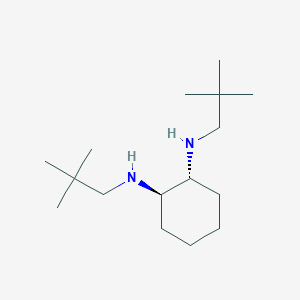![molecular formula C12H16Se B14260535 [(Hex-2-en-2-yl)selanyl]benzene CAS No. 151887-23-9](/img/structure/B14260535.png)
[(Hex-2-en-2-yl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Hex-2-en-2-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selanyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Hex-2-en-2-yl)selanyl]benzene typically involves the reaction of 2-chloroselenylbenzoyl chloride with hex-2-en-2-yl magnesium bromide under anhydrous conditions. The reaction is carried out in a suitable solvent, such as acetone, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
[(Hex-2-en-2-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selanyl group to selenides.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
[(Hex-2-en-2-yl)selanyl]benzene has several applications in scientific research:
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(Hex-2-en-2-yl)selanyl]benzene involves its ability to participate in redox reactions. The selanyl group can undergo oxidation and reduction, influencing various biochemical pathways. The compound can interact with molecular targets such as enzymes and proteins, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl diselenide
- Phenyl selenocyanate
- Selenobenzene
Uniqueness
[(Hex-2-en-2-yl)selanyl]benzene is unique due to its specific structural features, such as the presence of a hex-2-en-2-yl group attached to the selanyl moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other selenium-containing compounds .
Eigenschaften
CAS-Nummer |
151887-23-9 |
|---|---|
Molekularformel |
C12H16Se |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
hex-2-en-2-ylselanylbenzene |
InChI |
InChI=1S/C12H16Se/c1-3-4-8-11(2)13-12-9-6-5-7-10-12/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
CRFXBYQHPBMKKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(C)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



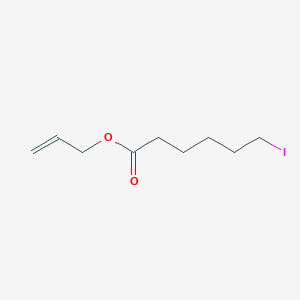
![1-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-2-one](/img/structure/B14260477.png)
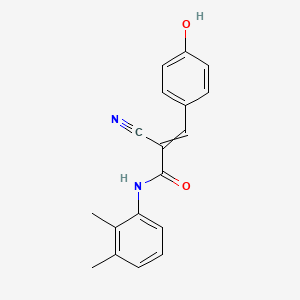
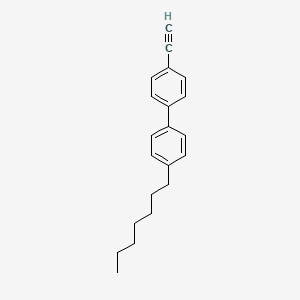
![{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B14260487.png)
![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)
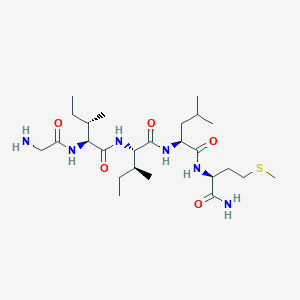

![1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine](/img/structure/B14260502.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)

